2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with a tert-butyl substituent at the 2-position. This scaffold is synthesized via intramolecular aza-Michael cyclization of β-amidomethyl vinyl sulfones under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water), yielding high purity (>99% HPLC) and a melting point of 198°C .
The compound has been explored in antiviral and anticancer research, particularly as a stabilized analog of cysteine-reactive vinyl sulfones. Unlike its acyclic precursors, it exhibits improved pharmacokinetics, including a 4-fold greater plasma exposure and a longer half-life (~30 min vs. ~10 min for acyclic forms) .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-tert-butyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-6-7-9(14)11-4-5-13(7)12-8/h6H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
ZTRFSZKYWRQVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2CCNC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the construction of the pyrazolo[1,5-a]pyrazine core followed by functionalization at the 2-position with a tert-butyl group. The key step often includes an intramolecular aza-Michael cyclization, which forms the bicyclic structure from an acyclic β-amidomethyl vinyl sulfone precursor.
Intramolecular Aza-Michael Cyclization
A pivotal preparation step is the intramolecular aza-Michael reaction, which converts an acyclic β-amidomethyl vinyl sulfone intermediate into the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure.
-
- Base: Potassium carbonate (K₂CO₃) in ethanol or sodium carbonate (Na₂CO₃) in aqueous dioxane.
- Temperature: Room temperature (~25 °C).
- Time: Approximately 2 hours.
-
- K₂CO₃ in ethanol provides efficient cyclization.
- No cyclization occurs with K₂CO₃ in water due to limited solubility of the precursor.
- Na₂CO₃ in aqueous dioxane also yields clean cyclization.
- Less basic conditions (NaHCO₃) are less effective.
-
- The cyclization is favored under basic conditions but is slow at physiological pH.
- The cyclic product is stable under standard laboratory conditions, with the equilibrium strongly favoring the cyclic form.
- Retro-Michael reaction (reversion to acyclic form) is minimal but can be detected under specific conditions.
This cyclization step is crucial for obtaining the desired bicyclic framework with high purity and yield.
Functional Group Introduction and Coupling Reactions
The tert-butyl substituent at the 2-position can be introduced via several synthetic routes, including:
-
- Used for introducing tert-butyl-protected groups.
- Reagents: Triphenylphosphine, di-tert-butyl azodicarboxylate.
- Solvent: Tetrahydrofuran (THF).
- Temperature: Room temperature.
- Time: Until reaction completion, typically several hours.
-
- Palladium-catalyzed cross-coupling between halo-substituted intermediates and alkynes.
- Catalysts: Bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide.
- Base: Triethylamine.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature: Approximately 55 °C.
- Time: Until completion, monitored by TLC or HPLC.
-
- Copper-catalyzed coupling of halo-substituted pyrazine derivatives with amines.
- Catalyst: Copper(I) iodide.
- Ligand: trans-1,2-cyclohexanediamine.
- Base: Potassium phosphate (K₃PO₄).
- Solvent: 1,4-dioxane.
- Temperature: 80–120 °C (typically 100 °C).
- Time: Several hours.
These coupling reactions allow for the introduction of various substituents, including tert-butyl groups, to diversify the chemical structure and optimize biological activity.
Fluorination and Salt Formation
- Fluorination of intermediates can be performed in acidic media (e.g., hydrochloric acid) with inert solvents like 1,4-dioxane at ~80 °C.
- Subsequent neutralization with bases such as sodium carbonate or bicarbonate yields the desired fluorinated derivatives.
- Salt formation (e.g., hydrochloride salts) is achieved by dissolving the free base in diisopropyl ether or diethyl ether, followed by dropwise addition of HCl in isopropanol or ether, stirring, and filtration to isolate the product.
Catalytic Complexes and Alternative Routes
Recent research has explored heterogeneous catalytic systems for synthesizing related dihydropyrazolo compounds:
- Silica gel-bound Cu(II)–enaminone complexes have been used as catalysts for related pyrazolo derivatives.
- Such catalysts enable mild reaction conditions and facilitate product isolation.
Summary Table of Preparation Methods
| Step/Method | Reagents/Catalysts | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| Intramolecular Aza-Michael | K₂CO₃ or Na₂CO₃ | Ethanol or aqueous dioxane | Room temp, 2 h | Efficient cyclization to bicyclic core |
| Mitsunobu Reaction | Triphenylphosphine, di-tert-butyl azodicarboxylate | THF | Room temp | Introduces tert-butyl protecting group |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, triethylamine | DMF | 55 °C | Cross-coupling for substituent introduction |
| Goldberg Coupling | CuI, trans-1,2-cyclohexanediamine, K₃PO₄ | 1,4-dioxane | 100 °C | Amination of halo-substituted intermediates |
| Fluorination & Salt Formation | HCl, sodium carbonate/bicarbonate | 1,4-dioxane, ether | 80 °C | Fluorination and salt precipitation |
| Heterogeneous Catalysis | Silica gel-bound Cu(II) complexes | Methanol | Room temp | Mild conditions, catalyst recycling |
Analytical Confirmation and Purification
- NMR Spectroscopy (¹H and ¹³C): Used to confirm the bicyclic structure and substitution pattern.
- Mass Spectrometry: Confirms molecular weight and purity.
- Preparative HPLC: Employed to separate isomers and obtain high-purity samples (>99%).
- UPLC Monitoring: Used during cyclization to monitor conversion rates and reaction completion.
Research Perspectives and Applications
- The preparation methods described enable access to pure 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, facilitating its evaluation as a pharmacological agent.
- The compound has potential as a masked form of reactive intermediates, useful in prodrug strategies targeting viral proteases.
- Modifications in substituents via coupling reactions provide a platform for structure-activity relationship studies in drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[1,5-a]pyrazin-4(5H)-one core tolerates diverse substituents, influencing biological activity and pharmacokinetics:
Key Observations :
- Aromatic substituents (e.g., 4-chlorophenyl) correlate with anticancer activity, likely due to enhanced lipophilicity and target binding .
- Bulky groups (tert-butyl, propan-2-yl) improve metabolic stability but may limit solubility .
Pharmacokinetic and Mechanistic Differences
Mechanistic Insights :
- In contrast, analogs like 8 (phenylsulfonamide-substituted) exhibit equilibrium with acyclic forms, enabling slow release of reactive intermediates .
- Anticancer derivatives (e.g., 3o) act via autophagy modulation , independent of covalent cysteine targeting .
Target-Specific Comparisons
- Antiviral Applications : The tert-butyl analog’s stability makes it unsuitable for prodrug strategies targeting viral proteases, unlike sulfonamide-substituted analogs (e.g., compound 8) .
- CNS Targets: mGluR5 PAMs (e.g., VU0462807) prioritize solubility and brain penetration, achieved via phenoxymethyl substituents , whereas tert-butyl may hinder blood-brain barrier permeability.
Biological Activity
2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 238.29 g/mol
- CAS Number : 1209487-56-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. The compound has shown promising results in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.95 | Induction of apoptosis and inhibition of growth |
| HeLa (Cervical) | 7.01 | Topoisomerase-IIa inhibition |
| MCF-7 (Breast) | 8.55 | Disassembly of microtubules |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory activities, 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibits:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against lung cancer cell lines.
- Findings : The compound demonstrated significant growth inhibition in A549 cells with an IC50 of 0.95 µM, indicating strong potential as an anticancer agent.
-
Inflammation Model Study :
- Objective : Assess the anti-inflammatory effects in a murine model.
- Results : Administration of the compound led to a marked decrease in TNF-alpha and IL-6 levels compared to control groups.
The biological activity of 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound inhibits several kinases involved in cancer progression.
- DNA Binding Affinity : Demonstrates a strong binding affinity to DNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors under basic conditions. For example, intramolecular aza-Michael reactions are pH-dependent and reversible, requiring careful pH control (e.g., K₂CO₃ in ethanol) to drive cyclization . Temperature and solvent selection (e.g., 1,4-dioxane/water mixtures) are critical; sodium carbonate can facilitate ring closure in biphasic systems . Monitoring via TLC or HPLC ensures intermediate purity, and column chromatography (e.g., EtOAc/hexanes gradients) is used for final purification .
Q. Which analytical techniques are most effective for structural characterization of this compound and its intermediates?
- Methodological Answer : X-ray crystallography is definitive for confirming stereochemistry and ring conformations, as seen in studies of related dihydropyrazolo-pyrazinones . NMR (¹H/¹³C) identifies substituent configurations, while high-resolution mass spectrometry (HRMS) validates molecular weight. For reaction intermediates, HPLC-MS tracks reaction progress and detects byproducts .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Receptor-binding assays (e.g., mGluR2 negative allosteric modulation) are used to assess target engagement . Cell-based assays (e.g., cAMP modulation) evaluate functional activity. Initial toxicity screening in vitro (e.g., hepatic cell lines) identifies cytotoxicity thresholds. Dose-response curves and IC₅₀ calculations guide further optimization .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Orthogonal assays (e.g., binding vs. functional assays) distinguish direct target effects from off-target interactions. For example, mGluR2 NAM potency discrepancies may arise from differential cell membrane permeability, addressed by logP optimization or prodrug strategies . Computational docking models (e.g., Glide SP) predict binding poses, while mutagenesis studies validate critical receptor residues .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled for in vivo efficacy studies?
- Methodological Answer : Rodent models (e.g., V-maze cognition tests) correlate plasma exposure (measured via LC-MS/MS) with receptor occupancy . Allometric scaling adjusts doses between species. Compartmental modeling (e.g., NONMEM) predicts human efficacious doses. Brain penetration is assessed using cerebrospinal fluid (CSF)/plasma ratios .
Q. What role does crystallography play in elucidating molecular interactions with biological targets?
- Methodological Answer : Co-crystallization of derivatives with target proteins (e.g., mGluR2 extracellular domain) reveals binding motifs. For example, tert-butyl groups enhance hydrophobic interactions, while pyrazolo-pyrazinone cores engage hydrogen bonds with catalytic residues . Diffraction data (resolution <2.0 Å) and refinement software (e.g., PHENIX) validate binding geometries .
Q. How are cyclization side reactions mitigated during large-scale synthesis?
- Methodological Answer : Kinetic control (e.g., low-temperature quenching) prevents over-cyclization. Protecting groups (e.g., tert-butoxycarbonyl) stabilize reactive amines. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progression in real time .
Key Considerations for Researchers
- Data Contradictions : Variability in biological assays may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay endpoints (e.g., binding vs. functional readouts). Replicate studies and meta-analyses are recommended .
- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading (e.g., Pd/C for cross-coupling) and minimizing toxic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
